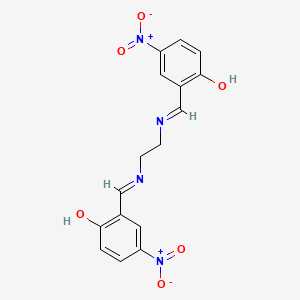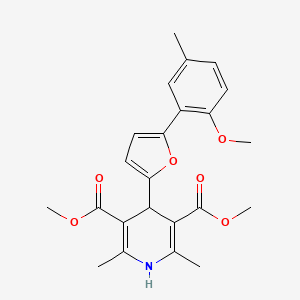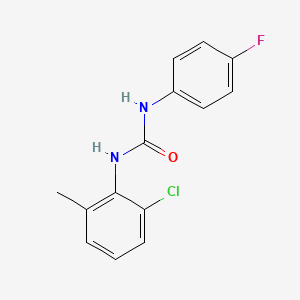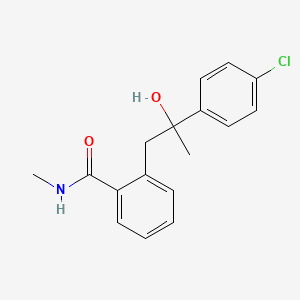![molecular formula C16H18 B11940247 (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene CAS No. 87923-83-9](/img/structure/B11940247.png)
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and two methyl groups attached to a bicyclo[420]octa-3,7-diene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1,3-butadiene and 2,3-dimethyl-1,3-butadiene.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the [4+2] cycloaddition of 1-phenyl-1,3-butadiene with 2,3-dimethyl-1,3-butadiene under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the phenyl ring using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the fully saturated bicyclic compound.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique spatial interactions, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Phenylbicyclo[4.2.0]octa-3,7-diene: Lacks the methyl groups, resulting in different reactivity and applications.
7,8-Dimethylbicyclo[4.2.0]octa-3,7-diene:
Uniqueness
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups
Eigenschaften
CAS-Nummer |
87923-83-9 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(1S,6S)-7,8-dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene |
InChI |
InChI=1S/C16H18/c1-12-13(2)16(11-7-6-10-15(12)16)14-8-4-3-5-9-14/h3-9,15H,10-11H2,1-2H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
UFFUMVPZGAYMOF-JKSUJKDBSA-N |
Isomerische SMILES |
CC1=C([C@@]2([C@H]1CC=CC2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C2(C1CC=CC2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


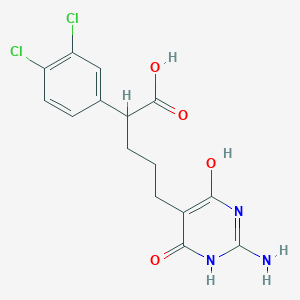
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)

